[1-(2-Bromophenyl)ethyl](2-methylpropyl)amine
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Overview
Description
1-(2-Bromophenyl)ethylamine: is an organic compound with the molecular formula C12H18BrN and a molecular weight of 256.18 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a methylpropylamine group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)ethylamine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, in an organic solvent like toluene, at temperatures ranging from 80°C to 100°C.
Industrial Production Methods: Industrial production of 1-(2-Bromophenyl)ethylamine often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability . The process is optimized to ensure high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-(2-Bromophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds .
Biology: In biological research, this compound is utilized to study the effects of bromophenyl derivatives on biological systems. It is often used in the development of new drugs and therapeutic agents.
Medicine: In medicine, 1-(2-Bromophenyl)ethylamine is investigated for its potential pharmacological properties. It is used in the synthesis of compounds that may act as inhibitors or modulators of specific biological pathways.
Industry: Industrially, this compound is employed in the production of specialty chemicals and materials. It is used in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)ethylamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(3-Bromophenyl)ethylamine
- 1-(4-Bromophenyl)ethylamine
Comparison: Compared to its analogs, 1-(2-Bromophenyl)ethylamine exhibits unique reactivity due to the position of the bromine atom on the phenyl ring. This positional difference can influence the compound’s electronic properties and steric interactions, making it more suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-9(2)8-14-10(3)11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMFZIVIWUYHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)C1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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